methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
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Description
Methyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C18H17ClN6O4 and its molecular weight is 416.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is ferrous ions . This is significant as iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The compound’s interaction with its targets results in a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation . The compound’s cytotoxicity is abolished with the addition of ferrous ions , indicating a direct interaction between the compound and ferrous ions.
Biochemical Pathways
The compound affects the biochemical pathways related to iron metabolism. By binding to ferrous ions, it disrupts the normal iron homeostasis within the cell . This can lead to a decrease in cell proliferation, particularly in cancer cells that have a higher iron requirement than normal cells .
Result of Action
The compound has been shown to have antiproliferative activity against cancer cells . It induces significant apoptosis in A549 cells in a dose and time-dependent manner . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of ferrous ions. The cytotoxicity of the compound decreases with the increase of ferrous ions concentrations . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion levels in its environment.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O4/c1-22-15-14(16(27)23(2)18(22)28)24-8-12(10-4-6-11(19)7-5-10)21-25(17(24)20-15)9-13(26)29-3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXPGWSJHLJYGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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